molecular formula C14H16N4O3 B3102485 (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol CAS No. 1417793-51-1

(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol

Cat. No.: B3102485
CAS No.: 1417793-51-1
M. Wt: 288.3 g/mol
InChI Key: FZUCTZQAMRKZGV-UHFFFAOYSA-N
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Description

(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a quinoxaline core substituted with a nitro group at the 6-position and a piperidin-3-ylmethanol moiety at the 2-position. Quinoxaline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and kinase inhibitory activities. The nitro group at position 6 likely enhances electron-deficient character, influencing reactivity and binding interactions. The piperidine ring’s puckering and the hydroxyl group’s hydrogen-bonding capacity may further modulate solubility and biological activity .

Properties

IUPAC Name

[1-(6-nitroquinoxalin-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-9-10-2-1-5-17(8-10)14-7-15-13-6-11(18(20)21)3-4-12(13)16-14/h3-4,6-7,10,19H,1-2,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCTZQAMRKZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Nitration: The quinoxaline ring is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 6-position.

    Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling Reaction: The nitroquinoxaline and piperidine intermediates are coupled together using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)carboxylic acid.

    Reduction: (1-(6-Aminoquinoxalin-2-yl)piperidin-3-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways involving piperidine and quinoxaline derivatives.

Mechanism of Action

The mechanism of action of (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The nitroquinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Notes

  • Substituent position and electronic properties critically influence chemical behavior and safety .

Biological Activity

(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-nitroquinoxaline moiety and a hydroxymethyl group. This unique structure suggests potential interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapy.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of quinoxaline derivatives, including those similar to this compound. Quinoxaline derivatives have shown significant antibacterial activity against various strains, indicating their potential as therapeutic agents in treating infections .

SIRT1 Modulation

The compound is also linked to the modulation of sirtuins, particularly SIRT1, which plays a crucial role in cellular metabolism and aging. Research indicates that compounds affecting SIRT1 can influence disease states such as diabetes, neurodegenerative disorders, and cancer . The ability of this compound to modulate SIRT1 could be pivotal in developing treatments for these conditions.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, leading to alterations in signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various quinoxaline hybrids for their antimicrobial efficacy. Compounds structurally related to this compound displayed notable activity against Gram-positive and Gram-negative bacteria .
  • Sirtuin Activation : Another research highlighted the role of sirtuin-modulating compounds in enhancing cellular lifespan and combating diseases related to aging. The findings suggest that this compound could be beneficial in therapeutic contexts targeting metabolic disorders .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialSignificant activity against bacteria
SIRT1 ModulationPotential for treating metabolic disorders
Neuroprotective EffectsPossible implications in neurodegeneration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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